

commercial availability and suppliers of 6-Chloro-4-methoxynicotinonitrile

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Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinonitrile

Cat. No.: B1425353

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An In-depth Technical Guide to **6-Chloro-4-methoxynicotinonitrile**: Synthesis, Reactivity, and Sourcing for Drug Discovery Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the availability of versatile and functionalized chemical scaffolds. **6-Chloro-4-methoxynicotinonitrile**, a substituted pyridine derivative, has emerged as a significant building block for the synthesis of diverse heterocyclic compounds.^[1] Its architecture, featuring a nitrile group, a methoxy substituent, and a reactive chlorine atom, presents a trifecta of functional handles for chemical elaboration.^[2] This unique combination allows for the construction of complex molecular frameworks, making it a valuable intermediate in the development of novel therapeutic agents, particularly in oncology and anti-malarial research.^[1]

This guide, crafted from the perspective of a senior application scientist, provides a comprehensive technical overview of **6-Chloro-4-methoxynicotinonitrile**. We will delve into its physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and detail its chemical reactivity. Furthermore, this document offers practical guidance on its analytical characterization, commercial procurement, and safe handling, equipping researchers and drug development professionals with the critical knowledge to effectively utilize this potent intermediate in their discovery workflows.

Physicochemical Properties and Molecular Specifications

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. **6-Chloro-4-methoxynicotinonitrile** is a distinct organic compound whose identity is established by the following key parameters.

Identifier	Value	Source
CAS Number	1187190-69-7	[3] [4] [5]
Molecular Formula	C ₇ H ₅ ClN ₂ O	[3] [4] [6]
Molecular Weight	168.58 g/mol	[4] [6]
IUPAC Name	6-chloro-4-methoxypyridine-3-carbonitrile	[3]
Synonyms	6-Chloro-4-methoxypyridine-3-carbonitrile; 2-Chloro-5-cyano-4-methoxypyridine	[4]
SMILES	<chem>COC1=CC(=NC=C1C#N)Cl</chem>	[3]
InChI Key	QGEATODEGYRNCA-UHFFFAOYSA-N	[3]

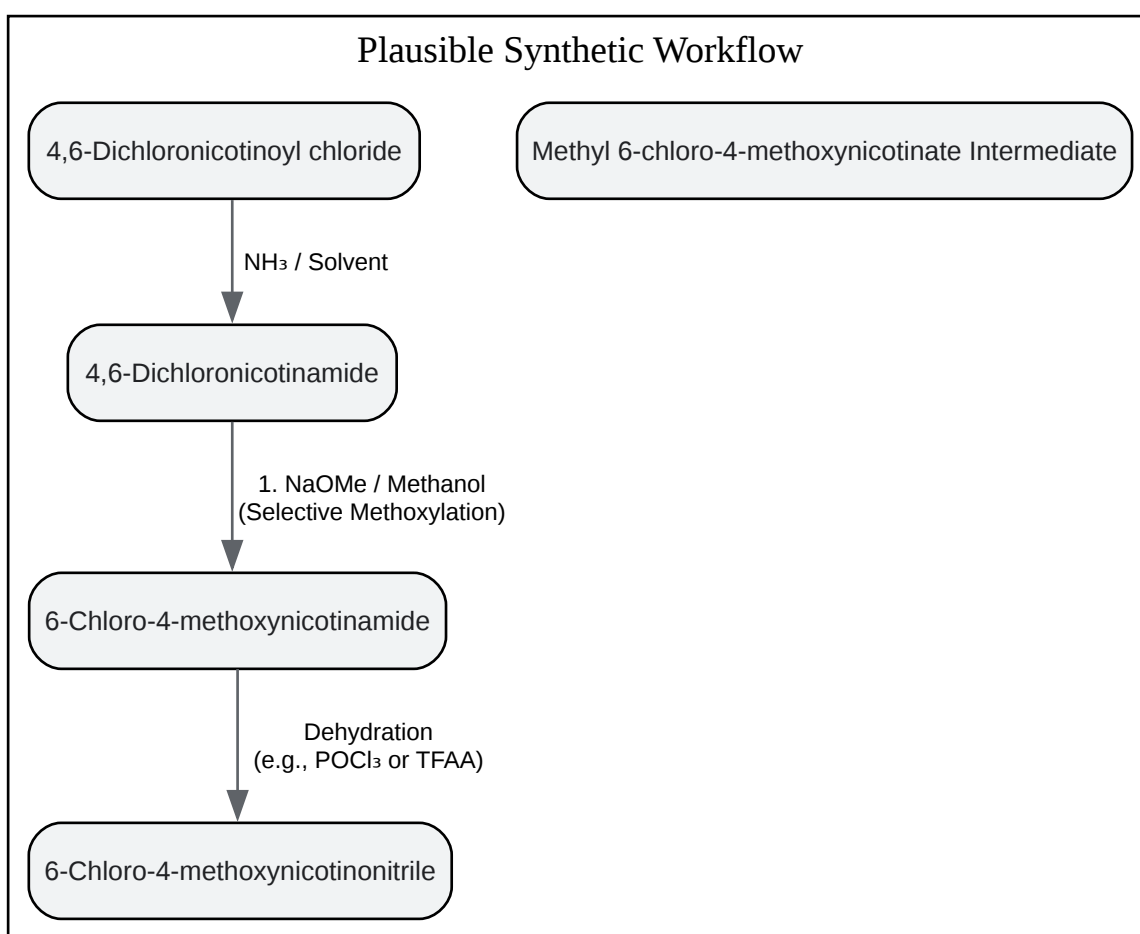
The structure incorporates an electron-donating methoxy group and two electron-withdrawing groups (chloro and nitrile) on a pyridine ring. This electronic arrangement is pivotal to its reactivity, activating the chlorine atom at the 6-position for nucleophilic substitution and cross-coupling reactions, which will be explored in subsequent sections.[\[2\]](#)

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted nicotinonitriles exist, a common and adaptable strategy involves the construction of the pyridine ring followed by functional group interconversion. A plausible and efficient pathway to **6-Chloro-4-methoxynicotinonitrile** can be extrapolated from methodologies used for structurally similar compounds, such as 6-Chloro-

4-methoxynicotinaldehyde.[7] This often involves a multi-step sequence starting from more readily available precursors.

A logical synthetic approach would begin with a dichlorinated pyridine precursor, followed by selective methoxylation and introduction of the nitrile functionality. The selectivity of the methoxylation step is critical; the chlorine at the 4-position of a 4,6-dichloronicotinic acid derivative is more activated towards nucleophilic attack than the chlorine at the 6-position, allowing for regioselective substitution.[7]



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Caption: Plausible synthetic pathway for **6-Chloro-4-methoxynicotinonitrile**.

Experimental Protocol: Synthesis via Dehydration of Amide

This protocol is a representative procedure based on standard organic chemistry transformations for converting an amide to a nitrile.

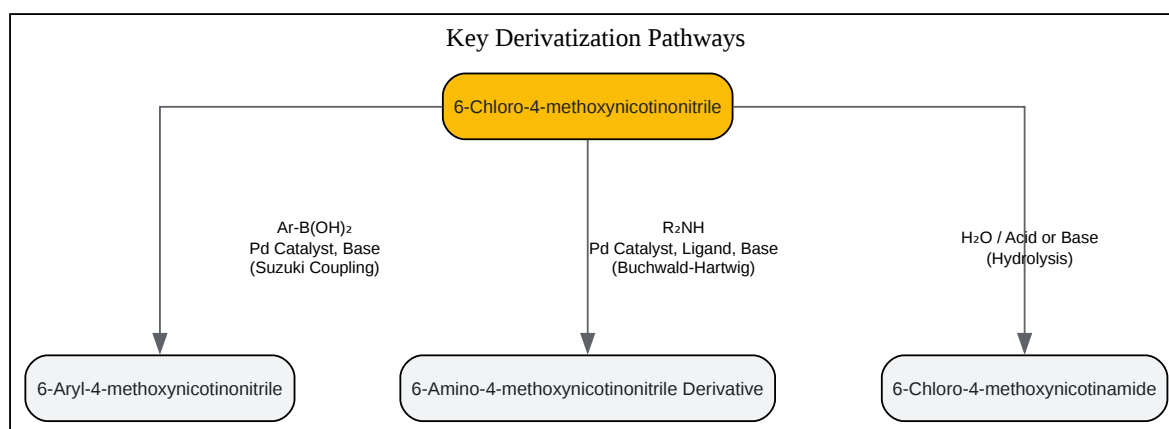
- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 6-Chloro-4-methoxynicotinamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol).
- **Dehydration:** Cool the suspension to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Workup:** Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice more with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield **6-Chloro-4-methoxynicotinonitrile**.

Chemical Reactivity and Derivatization Potential

The synthetic utility of **6-Chloro-4-methoxynicotinonitrile** lies in the distinct reactivity of its functional groups. The chlorine atom at the C6 position is particularly susceptible to displacement, serving as a linchpin for diversification through palladium-catalyzed cross-coupling reactions.^[2]

- **Suzuki-Miyaura Coupling:** Enables the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents by reacting with boronic acids.

- Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[2]
- Cyanation: The chloro group can be displaced by a cyanide source (e.g., $\text{Zn}(\text{CN})_2$) to yield dinitrile derivatives.[2]
- Nitrile Group Transformations: The nitrile itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up further avenues for derivatization.[8]



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Caption: Common derivatization reactions of **6-Chloro-4-methoxynicotinonitrile**.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or procured material. A combination of spectroscopic and chromatographic techniques should be employed.

Technique	Expected Observations
^1H NMR	Signals corresponding to the methoxy protons (singlet, ~ 4.0 ppm) and two distinct aromatic protons on the pyridine ring (singlets).[9]
^{13}C NMR	Resonances for the nitrile carbon (~ 115 - 120 ppm), methoxy carbon (~ 55 - 60 ppm), and aromatic carbons of the pyridine ring.[9]
Mass Spec (ESI+)	A molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 169. The isotopic pattern will show a characteristic $[\text{M}+2]^+$ peak at m/z 171, approximately one-third the intensity of the $[\text{M}]^+$ peak, confirming the presence of a single chlorine atom.[9]
FT-IR	A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch around 2220 - 2240 cm^{-1} .
HPLC	A single major peak under appropriate chromatographic conditions, used to determine purity (typically $>95\%$).

Protocol: NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **6-Chloro-4-methoxynicotinonitrile** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift reference at 0.00 ppm).
- **^1H NMR Acquisition:** Record the proton spectrum on a 400 or 500 MHz spectrometer.[10] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[9]
- **^{13}C NMR Acquisition:** Record the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , a larger number of scans (1024-4096) and a

longer relaxation delay (2-5 seconds) are required for good signal-to-noise.[9]

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra for analysis.

Commercial Availability and Supplier Evaluation

6-Chloro-4-methoxynicotinonitrile is available from various chemical suppliers specializing in research chemicals and pharmaceutical intermediates. When sourcing this material, it is crucial to consider not only price but also purity, availability, and the quality of documentation provided.

Supplier	CAS Number	Notes
American Elements	1187190-69-7	Offers research and bulk quantities.[3]
Sunway Pharm Ltd	1187190-69-7	Provides the product with stated 97% purity.[4]
Apollo Scientific	1187190-69-7	Lists the compound as part of its catalog.[11]
Aribo Biotechnology	1187190-69-7	Offers various package sizes with 95% purity.
ABI Chem	1187190-69-7	Lists the product with its key molecular information.[6]
VEGPHARM	1187190-69-7	Available upon request.[12]
Chemical-Suppliers.com	1187190-69-7	A platform to request quotes from multiple suppliers.

Self-Validating Procurement Protocol:

- Request Quotations: Contact multiple suppliers to compare pricing and lead times for the desired quantity and purity (typically $\geq 97\%$).
- Demand a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document is non-negotiable.

- Verify the CoA: Scrutinize the CoA to ensure it includes identity confirmation (e.g., by ^1H NMR, Mass Spec) and a purity assessment (e.g., by HPLC or GC). The data should align with expected values.
- In-House QC: Upon receipt, perform an independent analytical verification (e.g., record a ^1H NMR spectrum) to confirm the material's identity and purity against the supplier's CoA. This step is critical for ensuring the integrity of your experimental results.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the compound's integrity. Based on available Safety Data Sheets (SDS), **6-Chloro-4-methoxynicotinonitrile** presents several hazards.

Hazard Summary:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3][13]
- H319: Causes serious eye irritation.[3][13]
- H335: May cause respiratory irritation.[3][13]

Protocol for Safe Handling and Storage:

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][14]
- Ventilation: Handle the solid material only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11][15]
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[14][16]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11][16] Sunway Pharm suggests storage at room temperature in a dry, sealed container.[4]

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[14][16]

Conclusion

6-Chloro-4-methoxynicotinonitrile stands out as a high-value intermediate for chemical synthesis and drug discovery. Its multifunctionality provides a robust platform for generating diverse libraries of novel heterocyclic compounds. By understanding its synthesis, reactivity, and analytical profile, and by adhering to rigorous procurement and safety protocols, researchers can confidently and effectively integrate this building block into their research and development pipelines, accelerating the path toward new therapeutic discoveries.

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